
5-Allyl-2-amino-6-chloro-4-pyrimidinol
Overview
Description
5-Allyl-2-amino-6-chloro-4-pyrimidinol is a compound used for proteomics research . It has a molecular formula of C7H8ClN3O and a molecular weight of 185.61 .
Molecular Structure Analysis
The molecule contains a total of 20 bonds. There are 12 non-H bonds, 4 multiple bonds, 2 rotatable bonds, 4 double bonds, 1 six-membered ring, 1 guanidine derivative, 1 primary amine (aliphatic), and 1 secondary amine (aliphatic) .Scientific Research Applications
Anticancer Applications
Pyrimidine derivatives, including 5-Allyl-2-amino-6-chloro-4-pyrimidinol, are known for their anticancer properties. They can act as antimetabolites , interfering with DNA and RNA synthesis, which is crucial in cancer cell proliferation. These compounds have been reported to exhibit activity against various cancers, including myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis .
Antimicrobial and Antifungal Activities
The pyrimidine core of 5-Allyl-2-amino-6-chloro-4-pyrimidinol contributes to its antimicrobial and antifungal efficacy. It can be used to develop new drugs that target resistant strains of bacteria and fungi, addressing the growing concern of antimicrobial resistance .
Cardiovascular Therapeutics
Pyrimidine derivatives are also utilized in cardiovascular medicine. They can serve as calcium-sensing receptor antagonists and adenosine A2a receptor agonists or antagonists , which are important in regulating blood pressure and cardiac rhythm .
Antidepressant Properties
The structural diversity of pyrimidine derivatives allows them to be used in the synthesis of antidepressant molecules. They can modulate neurotransmitter release in the central nervous system, which is beneficial for treating mood disorders such as depression .
Anti-Inflammatory and Analgesic Effects
5-Allyl-2-amino-6-chloro-4-pyrimidinol can be developed into drugs with anti-inflammatory and analgesic properties. These compounds can inhibit the production of inflammatory mediators and relieve pain, making them potential candidates for new anti-inflammatory drugs .
Antidiabetic Applications
Pyrimidine derivatives can act as DPP-IV inhibitors , which are used in the treatment of type 2 diabetes. They work by prolonging the action of incretin hormones, thereby increasing insulin release and decreasing glucagon levels in the blood .
properties
IUPAC Name |
2-amino-4-chloro-5-prop-2-enyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c1-2-3-4-5(8)10-7(9)11-6(4)12/h2H,1,3H2,(H3,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZVRXXTZHBWDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(N=C(NC1=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201214361 | |
| Record name | 2-Amino-6-chloro-5-(2-propen-1-yl)-4(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201214361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Allyl-2-amino-6-chloro-4-pyrimidinol | |
CAS RN |
886362-18-1 | |
| Record name | 2-Amino-6-chloro-5-(2-propen-1-yl)-4(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-6-chloro-5-(2-propen-1-yl)-4(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201214361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(2-Piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dione](/img/structure/B1418125.png)
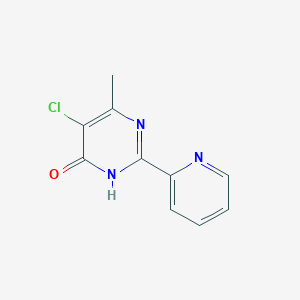
![ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1418129.png)
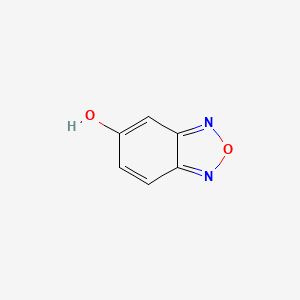
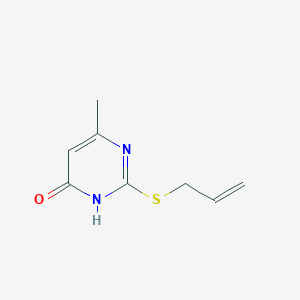


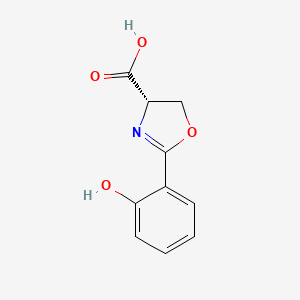
![3-Hydroxy-1-phenyl-2-[[3-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B1418140.png)

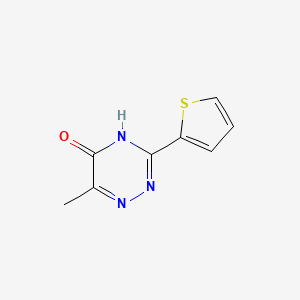
![2-hydroxy-4-oxo-N-(2-pyridinyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B1418144.png)

